N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
描述
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-4-9-26-20(29)17-7-5-6-8-18(17)27-21(26)24-25-22(27)32-13-19(28)23-14-10-15(30-2)12-16(11-14)31-3/h5-8,10-12H,4,9,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAHAUZREGRZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide (CAS Number: 1111151-12-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article discusses its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C22H23N5O4S
- Molecular Weight : 453.5141 g/mol
- SMILES Notation : CCCn1c2nnc(n2c2c(c1=O)cccc2)SCC(=O)Nc1cc(OC)cc(c1)OC
Synthesis and Characterization
The synthesis of this compound involves the combination of a triazole and quinazoline moiety. Research has shown that quinazoline derivatives are known for their diverse biological activities including antitumor properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide against several human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 |
| Mammary gland breast cancer (MCF-7) | Moderate activity noted |
| Human prostate cancer (PC3) | Moderate activity noted |
| Colorectal carcinoma (HCT-116) | 17.35 |
The compound exhibited significant cytotoxicity against the HCT116 cell line with an IC50 value of 17.35 µM, indicating a strong potential for further development as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes or pathways associated with tumor growth. Studies on related triazoloquinazoline compounds have indicated their ability to inhibit epidermal growth factor receptor (EGFR) and topoisomerase II, both critical in cancer proliferation and survival .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Triazoloquinazolines as Anticancer Agents :
- Cytotoxicity Evaluation :
- Compounds similar to N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide were tested using the MTT proliferation assay across multiple cancer types; results showed varying degrees of effectiveness based on structural modifications within the compounds .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Structure Variations
Key Observations :
- Triazoloquinazolinone vs. Quinazolinone: The triazole fusion in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to simpler quinazolinones .
- Triazole vs.
Substituent Effects on Pharmacological Properties
A. Electron-Withdrawing vs. Electron-Donating Groups
- Methoxyphenyl (Target Compound) : Electron-donating methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways .
- Trifluoromethyl () : Strongly electron-withdrawing and lipophilic, favoring blood-brain barrier penetration but increasing toxicity risks.
B. Alkyl Chain Variations
- Propyl (Target Compound) : A medium-length alkyl chain balances lipophilicity and flexibility, optimizing membrane permeability.
C. Aromatic vs. Heteroaromatic Substituents
Inferred Bioactivity and Therapeutic Potential
- Kinase Inhibition: Quinazolinone derivatives () are known EGFR inhibitors; the triazoloquinazolinone core may similarly target ATP-binding pockets .
- Antimicrobial Activity : Sulfanyl acetamide moieties (common across all compounds) exhibit thiol-mediated interactions with microbial enzymes .
- Metabolic Stability : The 3,5-dimethoxyphenyl group in the target compound may confer resistance to oxidative metabolism compared to chlorophenyl or trifluoromethyl analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
